molecular formula C13H17NO4S B2562336 (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate CAS No. 868272-75-7

(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate

Cat. No. B2562336
CAS RN: 868272-75-7
M. Wt: 283.34
InChI Key: DYCQQOOUTVEYPF-HWKANZROSA-N
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Description

“(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is available for purchase from various suppliers for research use .

Scientific Research Applications

Synthetic Chemistry Applications

Several studies focus on the synthesis of related compounds, highlighting the importance of (E)-Methyl 5-(4-methylphenylsulfonylamido)pent-2-enoate analogs in synthetic chemistry. For instance, the synthesis of alkyl (E)-5-(methylsulfinyl) pent-4-enoates from Raphanus sativus seeds demonstrates the exploration of natural sources for novel compounds with potential applications in pharmaceuticals and agrochemicals (Yu et al., 2020). Additionally, the development of novel methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate as a potential antimicrobial agent underscores the relevance of such compounds in medicinal chemistry (Murugavel et al., 2016).

Materials Science and NLO Properties

The study of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate's spectral, electronic properties, and molecular docking analyses points to the application of related compounds in materials science, particularly in the development of non-linear optical (NLO) materials. Such materials are crucial for various technological applications, including optical communication and information processing (Sert et al., 2020).

Biological Activity Studies

The exploration of related compounds for biological activities is a significant area of research. For example, the investigation of sulfonamide derivative compounds for their spectra, electronic properties, biological activities, and molecular docking indicates the potential for developing new therapeutic agents. These studies often aim to understand the interaction between these compounds and biological targets, which could lead to the discovery of new drugs (Vetrivelan, 2018).

properties

IUPAC Name

methyl (E)-5-[(4-methylphenyl)sulfonylamino]pent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-11-6-8-12(9-7-11)19(16,17)14-10-4-3-5-13(15)18-2/h3,5-9,14H,4,10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQQOOUTVEYPF-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate

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